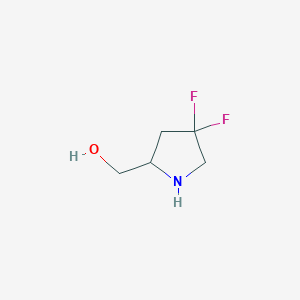

(4,4-Difluoropyrrolidin-2-yl)methanol

Description

(4,4-Difluoropyrrolidin-2-yl)methanol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. This structure imparts unique physicochemical properties, such as enhanced metabolic stability and polarity, making it valuable in medicinal chemistry as a building block for drug discovery . Its hydrochloride salt forms (e.g., [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride) are frequently utilized to improve solubility and crystallinity .

Properties

IUPAC Name |

(4,4-difluoropyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLGRNYDDKFZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropyrrolidin-2-yl)methanol typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 4-position. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under appropriate conditions.

Major Products

Oxidation: (4,4-Difluoropyrrolidin-2-yl)carboxylic acid.

Reduction: (4,4-Difluoropyrrolidin-2-yl)methanamine.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Difluoropyrrolidin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can influence the metabolic stability and bioavailability of the compound.

Medicine: Explored for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of (4,4-Difluoropyrrolidin-2-yl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where the fluorine atoms can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (4,4-Difluoropyrrolidin-2-yl)methanol, highlighting variations in substituents, molecular weight, and applications:

Structural and Functional Differences

- Hydrochloride Salts: The hydrochloride derivatives (e.g., [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride) exhibit enhanced aqueous solubility compared to the free base, critical for formulation in drug delivery systems. Storage conditions differ, with hydrochloride salts requiring inert atmospheres and refrigeration (2–8°C) to prevent degradation .

- Aromatic Substitutions: The 4-aminophenyl variant (MW 228.24) introduces a primary amine, enabling conjugation with carboxylic acids or electrophiles. This modification expands utility in peptide-mimetic drug design .

- Heterocyclic Modifications : The 3-chloropyrazinyl analog (MW 249.64) introduces a chlorinated heteroaromatic ring, likely altering electronic properties and binding affinity in target proteins .

- Steric and Electronic Effects : Complex derivatives like S5 (MW 652.13) incorporate bulky bis(trifluoromethyl)phenyl groups, which increase steric hindrance and electron-withdrawing effects. Such modifications are leveraged in asymmetric catalysis and high-value photochemical applications .

Biological Activity

(4,4-Difluoropyrrolidin-2-yl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group. This unique structure enhances its lipophilicity and reactivity, which are crucial for its biological interactions. The presence of fluorine atoms is known to increase binding affinity to various proteins through enhanced hydrogen bonding and hydrophobic interactions .

This compound exhibits significant biological activity by interacting with several enzymes and proteins. Key mechanisms include:

- Interaction with Alcohol Dehydrogenase : This compound facilitates the oxidation of alcohols to aldehydes or ketones, potentially enhancing the enzyme's catalytic efficiency through conformational changes .

- Modulation of Protein Kinases : It influences cellular signaling pathways by altering the phosphorylation states of protein kinases, which can lead to changes in gene expression .

- Potential DPP-4 Inhibition : Although not directly studied for DPP-4 inhibition, structural similarities with known inhibitors suggest potential efficacy in modulating glucose metabolism .

Biological Activity Overview

Research indicates that this compound may possess various therapeutic properties. Below is a summary table of its predicted biological activities:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Analgesic Effects | Interaction with pain receptors | Pain management therapies |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

| Antidiabetic Potential | Possible DPP-4 inhibition | Management of Type 2 diabetes |

| Neuroprotective Effects | Influence on neurotrophic factors | Potential in neurodegenerative disease treatment |

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that this compound significantly enhances the activity of alcohol dehydrogenase in vitro, suggesting a role in metabolic processes involving alcohol substrates .

- Protein Kinase Inhibition : In a screening assay involving 140 protein kinases, the compound showed selective inhibition against specific kinases, indicating its potential as a therapeutic agent in cancer treatment .

- Computational Modeling : Structure-activity relationship (SAR) studies using molecular docking simulations have predicted binding affinities for various biological targets, supporting its potential use in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.